molecular formula C13H10N2O4S B12893186 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid CAS No. 112673-70-8

2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid

Cat. No.: B12893186
CAS No.: 112673-70-8
M. Wt: 290.30 g/mol
InChI Key: DZXBSLVUOTWIAC-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid typically involves the reaction of 2-aminophenol with 4-aminobenzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the use of cost-effective and environmentally friendly reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and sulfonic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.

    Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

    Oxazoles: Lack the benzene ring fused to the oxazole ring.

Uniqueness

2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

112673-70-8

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid

InChI

InChI=1S/C13H10N2O4S/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(20(16,17)18)7-12(11)19-13/h1-7H,14H2,(H,16,17,18)

InChI Key

DZXBSLVUOTWIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

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